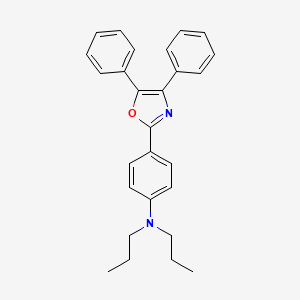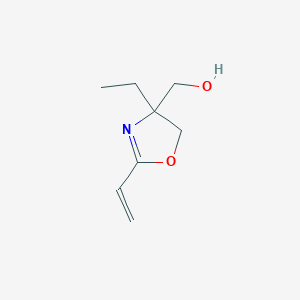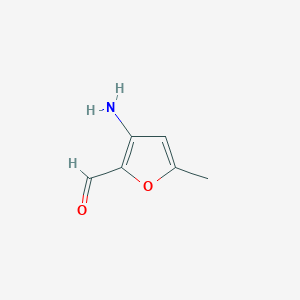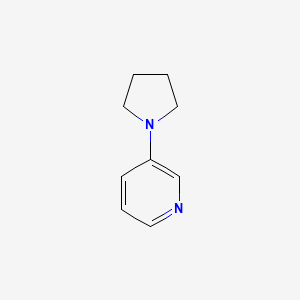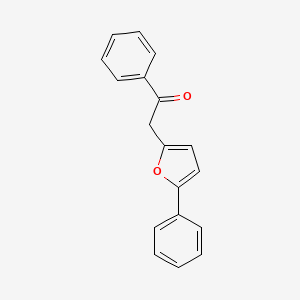
Bis(3,5-diiodosalicylato)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-diiodosalicylato)copper: is a coordination compound that features copper(II) ions coordinated to 3,5-diiodosalicylic acid ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(3,5-diiodosalicylato)copper can be synthesized through the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) with 3,5-diiodosalicylic acid in the presence of different amines . The reaction typically involves dissolving the copper salt and the 3,5-diiodosalicylic acid in a suitable solvent, followed by the addition of the amine, which acts as a deprotonating agent. The mixture is then stirred and heated under controlled conditions to facilitate the formation of the desired coordination compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3,5-diiodosalicylato)copper undergoes various chemical reactions, including:
Oxidation and Reduction: The copper(II) center can participate in redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution: The 3,5-diiodosalicylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Ligand exchange reactions can be facilitated by using different amines or other coordinating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state copper complexes, while substitution reactions can yield new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3,5-diiodosalicylato)copper is used in the study of coordination chemistry and the design of metal-organic frameworks. Its unique structure allows researchers to explore various coordination geometries and bonding interactions.
Biology and Medicine: The compound’s potential biological activity is of interest, particularly in the development of new therapeutic agents. Its ability to interact with biological molecules and modulate cellular processes makes it a candidate for further investigation in medicinal chemistry.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of other copper-containing materials. Its coordination properties make it suitable for use in catalysis and materials science.
Wirkmechanismus
The mechanism by which bis(3,5-diiodosalicylato)copper exerts its effects involves the coordination of the copper(II) center to the 3,5-diiodosalicylate ligands. This coordination can influence the compound’s reactivity and interaction with other molecules. In biological systems, the copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular processes . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another copper(II) coordination compound with different ligands.
Lithium 3,5-diiodosalicylate: A lithium salt of 3,5-diiodosalicylic acid, used in similar research contexts.
Uniqueness: Bis(3,5-diiodosalicylato)copper is unique due to the presence of iodine atoms in the ligands, which can participate in halogen bonding and influence the compound’s structural and electronic properties. This makes it distinct from other copper coordination compounds and provides unique opportunities for research and application.
Eigenschaften
Molekularformel |
C14H6CuI4O6 |
|---|---|
Molekulargewicht |
841.36 g/mol |
IUPAC-Name |
copper;2-hydroxy-3,5-diiodobenzoate |
InChI |
InChI=1S/2C7H4I2O3.Cu/c2*8-3-1-4(7(11)12)6(10)5(9)2-3;/h2*1-2,10H,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
BLKCFMYRTNYHCC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)[O-])O)I)I.C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



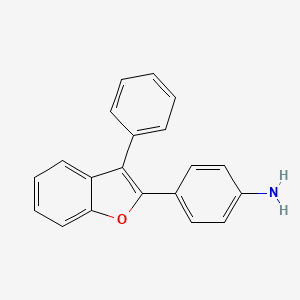
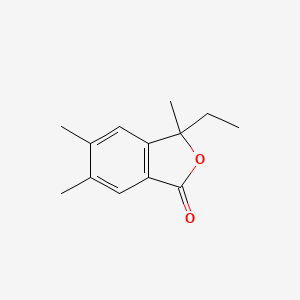
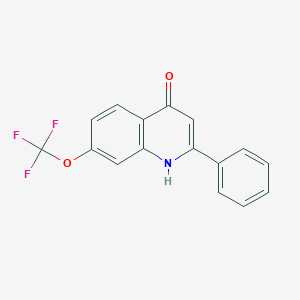

![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
